molecular formula C3H2Cl6 B1216839 1,1,1,3,3,3-Hexachloropropane CAS No. 3607-78-1

1,1,1,3,3,3-Hexachloropropane

Cat. No.: B1216839
CAS No.: 3607-78-1
M. Wt: 250.8 g/mol
InChI Key: BBEAZDGZMVABIC-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexachloropropane is a chemical compound composed of chlorine, hydrogen, and carbon, with the molecular formula C₃H₂Cl₆. It is a derivative of propane, where six hydrogen atoms are replaced by chlorine atoms on the terminal carbons. This compound is known for its high boiling point and significant density, making it a notable substance in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,3,3,3-Hexachloropropane can be synthesized through several methods:

    Chlorination of Tetrachloropropane: The original synthesis by Davis and Whaley involved reacting 1,1,3,3-tetrachloropropane or 1,1,1,3-tetrachloropropane with chlorine at temperatures between 80-100°C.

    Reaction of Carbon Tetrachloride and Dichloroethene: Another method involves reacting carbon tetrachloride (CCl₄) with 1,1-dichloroethene (Cl₂C=CH₂) at temperatures ranging from 80-150°C.

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic routes mentioned above, with a focus on optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.

Chemical Reactions Analysis

1,1,1,3,3,3-Hexachloropropane undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄), leading to the formation of less chlorinated derivatives.

    Oxidation Reactions: Although less common, oxidation reactions can occur under specific conditions, potentially leading to the formation of chlorinated carboxylic acids.

Scientific Research Applications

1,1,1,3,3,3-Hexachloropropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexachloropropane involves its interaction with nucleophiles and electrophiles in chemical reactions. The chlorine atoms on the terminal carbons make the molecule highly reactive, allowing it to participate in substitution and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1,1,1,3,3,3-Hexachloropropane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its reactivity and applications in chemical synthesis.

Properties

IUPAC Name

1,1,1,3,3,3-hexachloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl6/c4-2(5,6)1-3(7,8)9/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEAZDGZMVABIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074600
Record name Propane, 1,1,1,3,3,3-hexachloro-
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Molecular Weight

250.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3607-78-1
Record name 1,1,1,3,3,3-Hexachloropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3607-78-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,3,3,3-Hexachloropropane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,1,1,3,3,3-hexachloro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propane, 1,1,1,3,3,3-hexachloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,3,3,3-hexachloropropane
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Synthesis routes and methods

Procedure details

A 400 mL Hastelloy™ C nickel alloy shaker tube was charged with anhydrous cuprous chloride (1.39 g, 0.014 mole), triethylamine hydrochloride (1.93 g, 0.014 mole), adiponitrile (52.0 g, 0.481 mole), carbon tetrachloride (151.0 g, 0.982 mole), and vinylidene chloride (47.5 g, 0.490 mole). The tube was sealed, cooled in a dry ice bath, evacuated, and purged with nitrogen several times. The tube was placed in a heating jacket and agitation begun. The tube was heated to 120° C. over the course of 1.3 hours and then held at 119-122° C. for one hour; during this time the pressure rose to a maximum of 83 psig (674 kPa) and then dropped to 41 psig (384 kPa) at the end of the heating period. The tube was then cooled to ambient temperature.
[Compound]
Name
cuprous chloride
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
47.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
Hastelloy
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,3,3,3-Hexachloropropane
Reactant of Route 2
1,1,1,3,3,3-Hexachloropropane

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